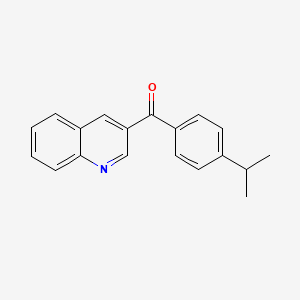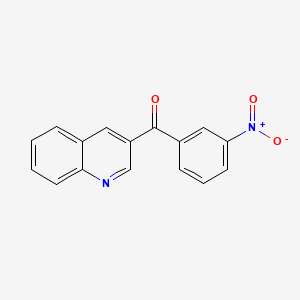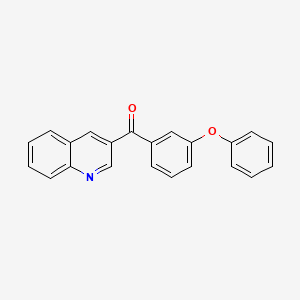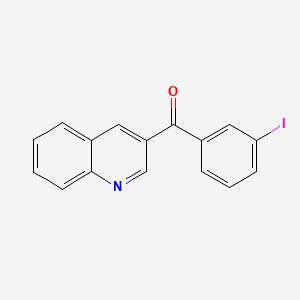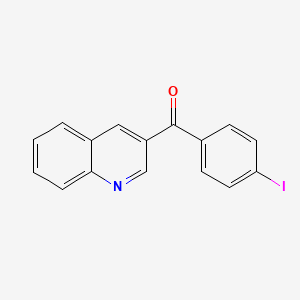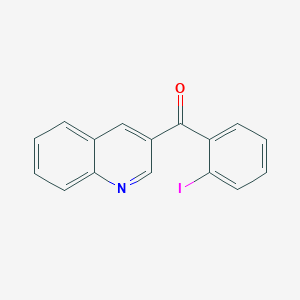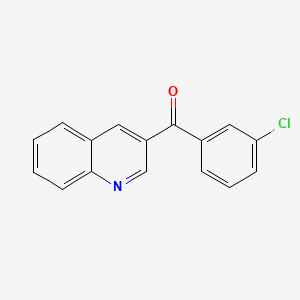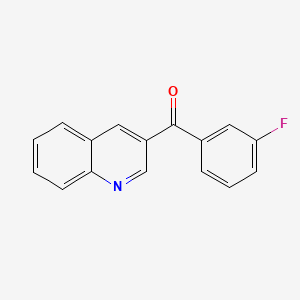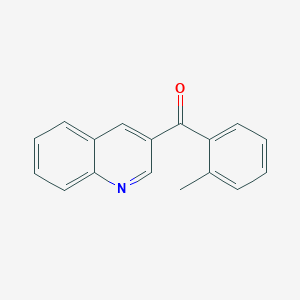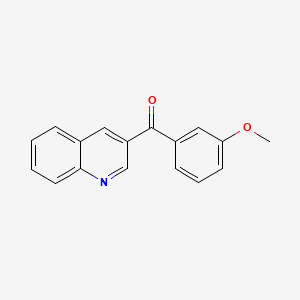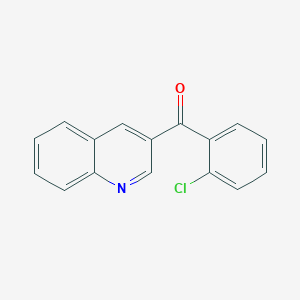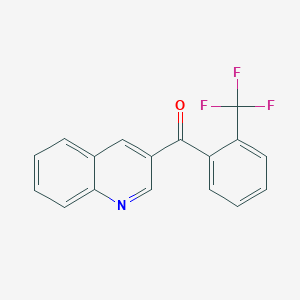
Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific research fields.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic .
Mode of Action
Some studies suggest that quinoline derivatives can function as effective inhibitors to suppress ftsz polymerization and ftsz gtpase activity, thus stopping cell division and causing cell death through interacting with the c-terminal interdomain cleft of ftsz .
Biochemical Pathways
Quinoline and quinolone derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting their involvement in various biochemical pathways .
Result of Action
Some studies suggest that quinoline derivatives can cause cell death by inhibiting cell division .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been reported to exhibit a wide range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The specific enzymes, proteins, and other biomolecules that 3-(2-Trifluoromethylbenzoyl)quinoline interacts with are yet to be identified.
Cellular Effects
Quinoline derivatives have been reported to have significant impacts on various types of cells and cellular processes
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone typically involves the reaction of 2-aminobenzylalcohols with propiophenones under metal-organic framework catalysis. A Cu-MOF (Copper Metal-Organic Framework) is often used as a catalyst for this one-pot domino reaction . The reaction conditions are optimized to maximize the yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of metal-organic frameworks and other heterogeneous catalysts in large-scale synthesis is a promising approach due to their reusability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of dyes and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the trifluoromethyl group.
Fluoroquinolines: Compounds with fluorine atoms in the quinoline ring, known for their broad-spectrum antibacterial activity.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline structure, studied for their pharmacological properties.
Uniqueness
Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone is unique due to the presence of the trifluoromethyl group, which enhances its stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVNMDBIOCSAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
